4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate
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Overview
Description
4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate is a heterocyclic organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.347 g/mol . It is known for its unique structure, which includes a cyclohexyl ring and an aminophenyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate typically involves the following steps:
Hydrogenation of 4-nitrophenylacetic acid: This step is carried out in a protic solvent at a temperature of 40-50°C in the presence of a lead/carbon (Pb/C) catalyst under an excess pressure of 0.1-0.6 bar.
Further hydrogenation: The obtained 4-aminophenylacetic acid is further hydrogenated at a temperature of 50-60°C under an overpressure of 1-4 bar.
Heating in hydrochloric acid ethanol: The resulting 4-aminocyclohexylacetic acid is heated to a boil for 1-3 hours in hydrochloric acid ethanol until the solvent is removed.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)acetate: Similar in structure but with a methyl ester group instead of a cyclohexyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with a methoxy group and dimethylamino group.
Uniqueness
4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate is unique due to its cyclohexyl ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Properties
CAS No. |
93839-71-5 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
[4-[(2-aminophenyl)methylamino]cyclohexyl] acetate |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)19-14-8-6-13(7-9-14)17-10-12-4-2-3-5-15(12)16/h2-5,13-14,17H,6-10,16H2,1H3 |
InChI Key |
VPLIJSLZFWAYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)NCC2=CC=CC=C2N |
Origin of Product |
United States |
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